eFT508 - 1849590-01-7

eFT508

Catalog Number: EVT-253667
CAS Number: 1849590-01-7
Molecular Formula: C17H20N6O2
Molecular Weight: 340.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

eFT508, also known as eFT508, is a potent, highly selective, and orally bioavailable small molecule inhibitor of mitogen-activated protein kinase interacting kinases 1 and 2 (MNK1 and MNK2) [, , , , , , , , , , , , , , , , , ]. It acts as a reversible, ATP-competitive inhibitor, demonstrating significant selectivity for MNK1 and MNK2 over 400 other protein and lipid kinases []. eFT508 plays a critical role in scientific research by enabling the exploration of MNK1 and MNK2 functions and their therapeutic potential in various diseases.

Future Directions
  • Further investigation of eFT508's role in regulating T cell differentiation and function, and its potential for enhancing various immunotherapies beyond checkpoint blockade. [, ]
  • Elucidating the specific mRNAs and downstream pathways regulated by MNK1/2 in different cell types and disease contexts. [, ]
  • Developing novel combination therapies utilizing eFT508 with other targeted agents, such as ibrutinib and venetoclax, to improve efficacy in treating hematological malignancies. []
  • Conducting clinical trials to evaluate the safety and efficacy of eFT508 in various cancers, particularly in combination with checkpoint inhibitors and other immunotherapies. [, , , ]
  • **Exploring the therapeutic potential of eFT508 in other disease areas where MNK1/2 signaling is implicated, such as Fragile X syndrome. ** []

Cercosporamide

Compound Description: Cercosporamide is a natural product known to inhibit MNK1 and MNK2, albeit with lower selectivity compared to eFT508. [, , , ]

BAY 1143269

Compound Description: BAY 1143269 is a potent and selective inhibitor of MNK1/2, representing one of the first MNK inhibitors to enter clinical trials alongside eFT508. []

21o

Compound Description: 21o is a dual pyrido[3,2-d]pyrimidine MNK/PIM inhibitor. []

H104

Compound Description: H104 is a dual MNK/FLT3 inhibitor, exhibiting potent activity against both targets. In vitro studies demonstrate its efficacy in FLT3-ITD AML cells, surpassing that of non-FLT3-ITD cells. []

H118

Compound Description: H118 is another dual MNK/FLT3 inhibitor with promising antiproliferative effects in sorafenib-resistant FLT3-ITD AML cells. It effectively reduces the levels of downstream substrates associated with both FLT3-ITD and MNK pathways, including p-eIF4E, c-myc, and Mcl-1. []

Overview

Tomivosertib, also known as eFT508, is a synthetic compound recognized for its role as a selective inhibitor of Mitogen-Activated Protein Kinase-Interacting Serine/Threonine-Protein Kinases 1 and 2 (MNK1 and MNK2). These kinases are crucial in regulating protein synthesis and cell signaling pathways involved in cancer progression. Tomivosertib has garnered attention for its potential applications in cancer therapy, particularly in enhancing the efficacy of immunotherapy by modulating immune responses.

Source

Tomivosertib was developed by eFFECTOR Therapeutics and is currently being investigated in various clinical trials for its effectiveness against multiple cancer types, including liver cancer and other solid tumors. The compound's chemical identity is cataloged under the CAS number 1849590-01-7, and its molecular weight is approximately 340.4 g/mol .

Classification

Tomivosertib is classified as a small molecule drug and falls under the category of kinase inhibitors. It specifically targets MNK1 and MNK2, which play pivotal roles in the phosphorylation of eukaryotic translation initiation factor 4E (eIF4E), thereby influencing protein synthesis and cellular responses to stress .

Synthesis Analysis

Methods

The synthesis of tomivosertib involves several chemical processes, primarily utilizing organic solvents and reagents. One notable method includes dissolving the compound in dimethyl sulfoxide to create a concentrated solution. This method allows for the efficient preparation of stock solutions necessary for biological assays and formulations .

Technical Details

The detailed synthetic pathway includes various steps such as condensation reactions and purification processes that ensure the final product's purity and efficacy. Specific reaction conditions, such as temperature control and solvent choice, are critical to achieving optimal yields and maintaining the compound's stability during synthesis .

Molecular Structure Analysis

Data

Key structural data include:

  • Molecular Weight: 340.4 g/mol
  • Density: 1.4±0.1 g/cm³
  • Boiling Point: 735.6±60.0 °C at 760 mmHg
  • Flash Point: 398.7±32.9 °C
  • LogP: 1.12
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6 .
Chemical Reactions Analysis

Reactions

Tomivosertib primarily undergoes reactions that inhibit phosphorylation processes critical for protein synthesis regulation. One significant reaction involves the inhibition of eIF4E phosphorylation at serine 209, which is essential for translation initiation in cells .

Technical Details

The inhibition mechanism involves competitive binding to the active site of MNK1 and MNK2, preventing their interaction with substrates necessary for phosphorylation reactions. This action results in downstream effects on cellular proliferation and survival pathways, particularly in tumor cells .

Mechanism of Action

Process

Upon administration, tomivosertib selectively binds to MNK1 and MNK2, inhibiting their kinase activity. This inhibition leads to a reduction in eIF4E phosphorylation levels, which is crucial for protein synthesis regulation .

Data

In laboratory settings, tomivosertib has shown an IC50 value of approximately 1-2 nM against MNK enzymes, indicating its potency as an inhibitor. The compound's effects on cellular pathways have been observed to manifest within minutes of exposure, with reversible effects upon washout.

Physical and Chemical Properties Analysis

Physical Properties

Tomivosertib appears as an off-white to yellow solid powder with a density of approximately 1.4 g/cm³. It is soluble in various organic solvents such as dimethyl sulfoxide and corn oil, facilitating its use in biological experiments .

Chemical Properties

The chemical stability of tomivosertib under physiological conditions has been characterized by its low vapor pressure (0.0±2.4 mmHg at 25°C) and high flash point (398.7±32.9 °C), indicating good thermal stability . The compound's interactions with biological systems are influenced by its ability to form hydrogen bonds, which are critical for binding to target proteins.

Applications

Scientific Uses

Tomivosertib is being explored for its potential applications in cancer therapy, particularly in enhancing the efficacy of immunotherapies like chimeric antigen receptor T cell therapy. Studies have indicated that tomivosertib can improve T cell activation and differentiation by modulating key signaling pathways involved in immune responses . Additionally, it has been tested in preclinical models demonstrating efficacy against liver tumors by reducing levels of immune checkpoint proteins such as PD-L1 .

Properties

CAS Number

1849590-01-7

Product Name

Tomivosertib

IUPAC Name

6-[(6-aminopyrimidin-4-yl)amino]-8-methylspiro[2H-imidazo[1,5-a]pyridine-3,1'-cyclohexane]-1,5-dione

Molecular Formula

C17H20N6O2

Molecular Weight

340.4 g/mol

InChI

InChI=1S/C17H20N6O2/c1-10-7-11(21-13-8-12(18)19-9-20-13)16(25)23-14(10)15(24)22-17(23)5-3-2-4-6-17/h7-9H,2-6H2,1H3,(H,22,24)(H3,18,19,20,21)

InChI Key

HKTBYUWLRDZAJK-UHFFFAOYSA-N

SMILES

CC1=C2C(=O)NC3(N2C(=O)C(=C1)NC4=NC=NC(=C4)N)CCCCC3

Synonyms

eFT508; eFT-508; 6'-[(6-amino-4-pyrimidinyl)amino]-8'-methyl-spiro[cyclohexane-1,3'(2'H)-imidazo[1,5-a]pyridine]-1',5'-dione

Canonical SMILES

CC1=C2C(=O)NC3(N2C(=O)C(=C1)NC4=NC=NC(=C4)N)CCCCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.